

1,10-undecadiene molecular structure and formula

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Compound of Interest

Compound Name: 1,10-Undecadiene

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An In-depth Technical Guide to 1,10-Undecadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental procedures for **1,10-undecadiene**, a linear alpha,omega-diene. The information is curated for professionals in research and development who require detailed technical data.

Molecular Structure and Formula

1,10-undecadiene is a hydrocarbon belonging to the alkadiene class.^{[1][2]} Its structure consists of an eleven-carbon chain with two terminal double bonds.

- Molecular Formula: $C_{11}H_{20}$ ^{[1][3][4][5][6]}
- IUPAC Name: undeca-1,10-diene^[1]
- CAS Registry Number: 13688-67-0^{[1][3][4][5]}
- Molecular Weight: 152.28 g/mol ^[1]

The molecule's geometry is characterized by sp^3 hybridized carbon atoms in the aliphatic chain, resulting in tetrahedral bond angles of approximately 109.5° , and sp^2 hybridized carbon atoms at the terminal double bonds, with trigonal planar geometry and bond angles of approximately 120° .

Molecular Identifiers:

- SMILES: C=CCCCCCCCC=C[\[7\]](#)
- InChI: InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2[\[3\]](#)[\[4\]](#)[\[5\]](#)
- InChIKey: VOSLXTGMYNYPW-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **1,10-undecadiene**, including both experimental and calculated properties.

Table 1: Physicochemical Properties

Property	Value	Unit	Source
Boiling Point	187	$^\circ\text{C}$	LabSolutions
Melting Point	-	$^\circ\text{C}$	Not available
Density	-	g/cm^3	Not available
logP (Octanol/Water Partition Coefficient)	4.089	-	Cheméo (Calculated) [7]
Water Solubility ($\log_{10}\text{WS}$)	-4.13	mol/L	Cheméo (Calculated) [7]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	38.74	kJ/mol	Cheméo (Calculated) [7]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	21.69	kJ/mol	Cheméo (Calculated) [7]
Enthalpy of Formation ($\Delta_{\text{f}}H^\circ_{\text{gas}}$)	-19.51	kJ/mol	Cheméo (Calculated) [7]

Table 2: Spectroscopic Data

Technique	Key Peaks/Signals	Source
Mass Spectrometry (EI)	m/z top peak: 41; 2nd highest: 55; 3rd highest: 67	PubChem[1]
Infrared (IR) Spectroscopy	Data available	NIST[3][6]
¹ H NMR Spectroscopy	Data available	ResearchGate[8]
¹³ C NMR Spectroscopy	Data available	PubChem[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and characterization of **1,10-undecadiene**, based on established organic chemistry methodologies.

Synthesis: Grignard Coupling of 5-Bromo-1-pentene

This protocol describes a plausible synthesis route for **1,10-undecadiene** via the coupling of a Grignard reagent.

Materials:

- 5-bromo-1-pentene
- Magnesium turnings
- Anhydrous diethyl ether
- Iodine (crystal)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Grignard Reagent Formation:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
- Add a small crystal of iodine to activate the magnesium.
- Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating.
- Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Slowly add another equivalent of 5-bromo-1-pentene dropwise.
 - After the addition, allow the reaction to warm to room temperature and stir overnight.
- Work-up and Extraction:
 - Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Fractional Distillation

The crude **1,10-undecadiene** is purified by fractional distillation to remove unreacted starting materials and high-boiling-point byproducts.

Procedure:

- Set up a fractional distillation apparatus with a Vigreux column.
- Transfer the crude product to the distillation flask.
- Heat the flask gently.
- Collect the fraction that distills at the boiling point of **1,10-undecadiene** (187 °C at atmospheric pressure). The boiling point will be lower under vacuum.

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the final product are confirmed by GC-MS.

Typical GC-MS Parameters:

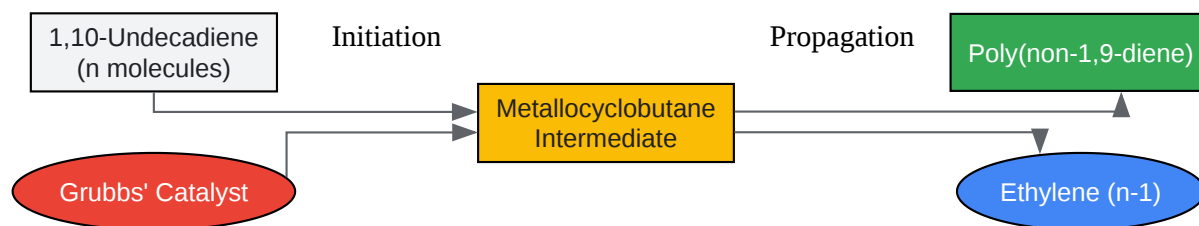
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.
- Mass Spectrometer: Electron ionization (EI) mode.

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the known fragmentation pattern of **1,10-undecadiene**.

Chemical Reactivity and Visualization

1,10-undecadiene, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis (ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene gas.

Acyclic Diene Metathesis (ADMET) Polymerization of 1,10-Undecadiene



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Caption: ADMET polymerization of **1,10-undecadiene**.

Safety Information

1,10-undecadiene is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with heat, sparks, and open flames.

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